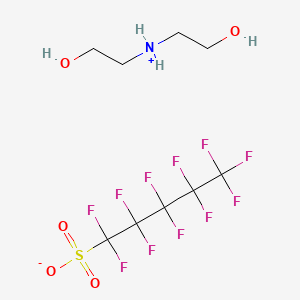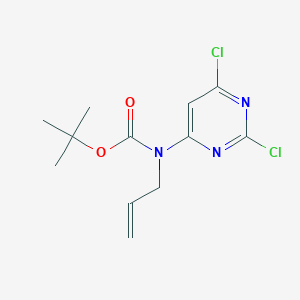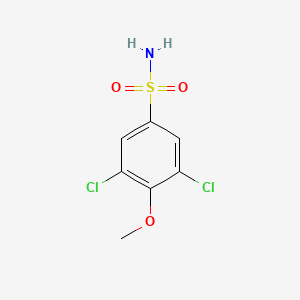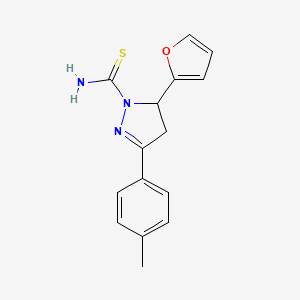
2,6-Dibromo-3-fluoro-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-fluoro-p-xylene is an organic compound with the molecular formula C8H6Br2F It is a derivative of p-xylene, where two bromine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluoro-p-xylene typically involves the bromination and fluorination of p-xylene One common method is the selective bromination of p-xylene using bromine in the presence of a catalyst such as iron(III) bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-fluoro-p-xylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 2,6-dimethoxy-3-fluoro-p-xylene.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Zinc powder in acetic acid at room temperature.
Major Products:
Substitution: 2,6-Dimethoxy-3-fluoro-p-xylene.
Oxidation: 2,6-Dibromo-3-fluoro-p-toluic acid.
Reduction: 3-Fluoro-p-xylene.
Scientific Research Applications
2,6-Dibromo-3-fluoro-p-xylene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: While not directly used in biological systems, derivatives of this compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,6-Dibromo-3-fluoro-p-xylene exerts its effects depends
Properties
Molecular Formula |
C8H7Br2F |
|---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
1,3-dibromo-4-fluoro-2,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,1-2H3 |
InChI Key |
BXGGXSSMPILBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)Br)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


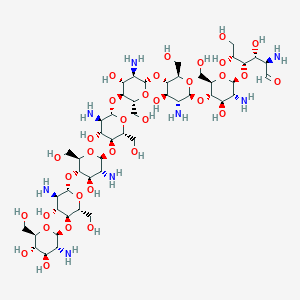
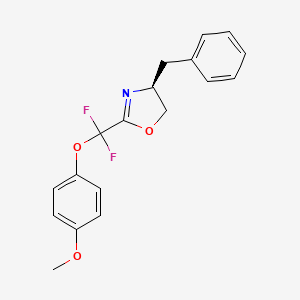
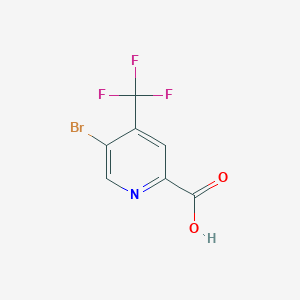
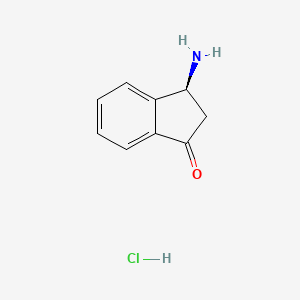
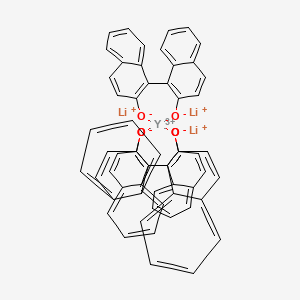
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)

